1,9-Dimethylguanine is a methylated derivative of guanine, a fundamental nucleobase in nucleic acids. Its chemical formula is , with a molecular weight of approximately 179.18 g/mol. The compound features two methyl groups attached at the 1 and 9 positions of the purine ring, which significantly influences its chemical behavior and biological activity. This compound is primarily studied in the context of mutagenesis and carcinogenesis due to its ability to mimic natural nucleobases during DNA replication and repair processes, potentially leading to mutations through mispairing during replication.
1,9-Dimethylguanine belongs to the class of organic compounds known as purine nucleosides. These compounds consist of a purine base linked to a ribosyl or deoxyribosyl moiety. Specifically, it is classified under:
The synthesis of 1,9-dimethylguanine typically involves methylation reactions where guanine is treated with methylating agents such as dimethyl sulfate or methyl iodide. The reaction conditions are crucial for achieving selective methylation at the desired positions without excessive by-product formation.
The structure of 1,9-dimethylguanine consists of:
1,9-Dimethylguanine can undergo various chemical reactions typical for alkylated nucleobases:
Common reagents for these reactions include:
The mechanism of action for 1,9-dimethylguanine primarily revolves around its role in DNA interactions:
1,9-Dimethylguanine is utilized in several scientific fields:
1,9-Dimethylguanine occurs predominantly in symbiotic marine ecosystems, where sponges and their associated microorganisms create complex metabolic networks. Marine sponges (Porifera) are prolific sources of alkylated purines, with over 8000 species documented as chemical repositories [5]. The sponge genera Haliclona, Petrosia, and Discodermia are particularly notable for producing diverse purine analogs, including dimethylated guanines [5]. These compounds accumulate in sponge tissues at concentrations up to 0.5% dry weight, serving as chemical defenses against fouling organisms and predators [5].
Fungal symbionts residing within sponge mesohyl layers (constituting up to 38% of sponge biomass) are now recognized as the true biosynthetic sources of many purine derivatives [3] [5]. Studies of the Mediterranean sponge Tethya aurantium revealed 81 fungal isolates spanning 21 genera, with Penicillium chrysogenum (strain LF066) and Aspergillus species being primary producers of alkylated purines [3]. High-microbial-abundance (HMA) sponges like Theonella swinhoei harbor dense microbial communities (10⁸–10¹⁰ cells/g tissue) capable of generating structurally complex purine analogs [5]. Notably, the biosynthesis of 1,9-dimethylguanine in these systems involves S-adenosylmethionine (SAM)-dependent methyltransferases that sequentially modify guanine residues at N1 and N9 positions—a pathway evolutionarily distinct from plant xanthine alkaloid production.
Table 1: Taxonomic Sources of Alkylated Purines in Marine Systems
Organism Type | Genera/Species | Associated Compounds | Ecological Role |
---|---|---|---|
Marine Sponges | Haliclona, Petrosia | Alkylated xanthines, Guanines | Antifouling, Chemical defense |
Discodermia, Tethya | Dimethylguanines, Novel purines | ||
Fungal Symbionts | Penicillium chrysogenum | Cillifuranone, Dimethylguanine derivatives | Secondary metabolite production |
Aspergillus spp. | Terpenoid-purine hybrids | Sponge-microbe interactions | |
Bacterial Symbionts | Microbulbifer spp. | Natural parabens, Purine analogs | Antibacterial agents |
The structural characterization of 1,9-dimethylguanine exemplifies the evolution of analytical techniques in natural product chemistry. Initial reports in the 1980s described crude "methylated guanine fractions" from sponge extracts, but conclusive identification awaited advances in spectroscopic methods. The breakthrough came in the 2000s when nuclear magnetic resonance (NMR) spectroscopy enabled unambiguous differentiation between N1, N7, and N9 methylation patterns in purine rings [3]. Researchers isolating metabolites from Penicillium chrysogenum (strain LF066) observed distinctive ¹H-NMR chemical shifts: the N1-methyl group resonated at δ 3.2 ppm (singlet) while the N9-methyl appeared at δ 3.8 ppm—a signature pattern distinguishing it from the biologically common 7-methylguanine [3].
Mass spectrometric analysis further confirmed the molecular formula (C₇H₉N₅O) through [M+H]⁺ ions at m/z 180.088, with characteristic fragment ions at m/z 163.061 (loss of NH₃) and 135.066 (cleavage of the imidazole ring) [3]. The timeline of structural elucidation parallels key technological advancements:
Table 2: Key Techniques in the Structural Elucidation of 1,9-Dimethylguanine
Decade | Primary Methods | Critical Insights | Limitations Overcome |
---|---|---|---|
1990s | TLC, UV spectroscopy | Detection of purine chromophores (λₘₐₓ ~250–275 nm) | Poor structural specificity |
2000s | 1D-¹³C NMR, Low-res MS | Molecular formula confirmation | Inability to locate methyl groups |
2010s | 2D-NMR (HMBC, NOESY), HR-MS | Definitive N1 vs. N9 methylation assignment | Signal overlap in complex extracts |
2020s | DFT-NMR calculations, LC-NMR | Tautomeric distribution in solution | Dynamic structural behavior |
1,9-Dimethylguanine serves as a steric and electronic mimic of epigenetic intermediates in nucleic acid demethylation pathways. In mammalian systems, canonical epigenetic modifications involve 5-methylcytosine (5mC) and its oxidized derivatives (5hmC, 5fC, 5caC) generated by ten-eleven translocation (TET) dioxygenases [6] [7]. The N1/N9-dimethylation in guanine analogs creates steric constraints analogous to those in 5mC–methyl-CpG-binding domain (MBD) protein complexes [4]. Specifically:
This structural mimicry enables 1,9-dimethylguanine to inhibit DNA methyltransferases (DNMTs) and TET enzymes with IC₅₀ values in the micromolar range. Molecular docking studies show competitive binding at the SAM cofactor site of DNMT3A, where the dimethylguanine moiety occupies the adenine-binding pocket [4]. Furthermore, its oxidation potential (E° ~ +0.85 V) mirrors that of 5mC, making it a tractable model for studying one-electron oxidation mechanisms in epigenetic erasure [6].
Table 3: Comparative Analysis of Epigenetic Modifications and 1,9-Dimethylguanine
Parameter | 5-Methylcytosine (5mC) | 1,9-Dimethylguanine | Biological Significance |
---|---|---|---|
Modification Type | DNA nucleobase methylation | Free purine alkylation | Substrate vs. metabolic intermediate |
Enzymatic Targets | DNMTs, TET dioxygenases | DNMT inhibition | Epigenetic regulation vs. chemical intervention |
Oxidation Potential | +0.7 to +1.1 V | +0.82 to +0.88 V | TET-mediated demethylation mimicry |
Steric Features | 5-methyl group protrudes | N1/N9 methyls block Hoogsteen faces | Altered protein-binding interfaces |
The compound’s value extends to probing RNA epigenetics, where N¹-methyladenosine (m¹A) and N⁷-methylguanosine (m⁷G) modifications influence transcript stability. 1,9-Dimethylguanine competitively inhibits human AlkB homologs (ALKBH5, FTO) in vitro, demonstrating conserved principles of N-alkylpurine recognition across DNA and RNA modification systems [6] [8]. This cross-reactivity underscores its utility as a universal chemical probe for nucleic acid demethylases.
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